(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Overview
Description
The compound (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of chloro, fluoro, methyl, and nitro functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual aromatic rings, followed by their functionalization with chloro, fluoro, and nitro groups. The final step involves the coupling of these functionalized aromatic rings with a piperazine derivative under controlled conditions, such as specific temperature and pH levels, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is crucial in achieving high purity and efficiency. For example, a packed-bed continuous flow reactor with a suitable catalyst can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of chloro, fluoro, and nitro groups with biological macromolecules. It may also serve as a precursor for designing new drugs with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities. The presence of multiple functional groups allows for fine-tuning of its biological activity.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The chloro, fluoro, and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The piperazine ring may also interact with receptors in the body, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chloro and aniline functional groups but lack the complexity of the piperazine and nitro groups.
Fluoroanilines: These compounds contain fluoro and aniline groups but do not have the same combination of functional groups as the target compound.
Uniqueness
The uniqueness of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3/c1-10-7-14(22)18(23)16(17(10)20)19(27)25-6-5-24(9-11(25)2)15-4-3-12(26(28)29)8-13(15)21/h3-4,7-8,11H,5-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPHRAQXSPMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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